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Compound Name:
Tert-butyl 4-vinylpiperidine-1-

carboxylate

Cat. No.: B069968 Get Quote

Introduction

Tert-butyl 4-vinylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry

and drug development. Its piperidine core is a common motif in many biologically active

compounds, and the vinyl group serves as a versatile handle for further chemical modifications,

such as in palladium-catalyzed cross-coupling reactions.[1][2][3] This document provides

detailed protocols for the synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate starting from

the commercially available N-Boc-4-piperidone. Two primary synthetic routes are presented: a

one-step Wittig reaction and a two-step procedure involving the formation of a vinyl triflate

followed by a Suzuki cross-coupling reaction.[4][5][6]

Data Presentation

The following table summarizes representative quantitative data for the described synthetic

procedures. The yields are based on literature reports for similar transformations and serve as

a general guide for expected outcomes.
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Reaction Step Method
Starting

Material
Key Reagents

Typical Yield

(%)

Synthesis of

Target

Compound

Wittig Reaction
N-Boc-4-

piperidone

Methyltriphenylp

hosphonium

bromide, n-

Butyllithium

85-95

Intermediate

Synthesis

Triflate

Formation

N-Boc-4-

piperidone

Lithium

hexamethyldisila

zide (LHMDS),

N-Phenyl-

bis(trifluorometha

nesulfonimide)

80-90

Synthesis of

Target

Compound

(Alternative)

Suzuki Coupling

tert-Butyl 4-

((trifluoromethyl)

sulfonyl)oxy)-3,6-

dihydropyridine-

1(2H)-

carboxylate

Potassium

vinyltrifluoroborat

e, Pd(PPh₃)₄,

Na₂CO₃

75-85

Experimental Protocols
Method 1: Wittig Reaction
This protocol describes the direct conversion of N-Boc-4-piperidone to tert-butyl 4-
vinylpiperidine-1-carboxylate using a Wittig reagent. The Wittig reaction is a reliable method

for forming carbon-carbon double bonds from carbonyl compounds.[5][6]

Materials:

N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) solution in hexanes

Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Syringes

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Ylide Preparation:

To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide

(1.2 eq).

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a

characteristic deep yellow or orange color, indicating the formation of the phosphorus

ylide.

Stir the mixture at 0 °C for 1 hour.

Wittig Reaction:

In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
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Slowly add the solution of N-Boc-4-piperidone to the ylide suspension at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC

analysis indicates complete consumption of the starting material.

Workup and Purification:

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure using a rotary evaporator.

The crude product can be purified by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-vinylpiperidine-1-
carboxylate.

Method 2: Two-Step Synthesis via Vinyl Triflate and
Suzuki Coupling
This alternative route involves the conversion of N-Boc-4-piperidone to a vinyl triflate

intermediate, which then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with

a vinylboron species to afford the final product.[4][7][8]

Part A: Synthesis of tert-Butyl 4-((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-

carboxylate (Vinyl Triflate Intermediate)

Materials:

N-Boc-4-piperidone

Lithium hexamethyldisilazide (LHMDS) solution in THF

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
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Anhydrous Tetrahydrofuran (THF)

Dry ice/acetone bath

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone

bath), add LHMDS (1.1 eq) dropwise.

Stir the mixture at -78 °C for 30 minutes to form the enolate.

In a separate flask, dissolve PhNTf₂ (1.2 eq) in anhydrous THF and add this solution to the

enolate mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in

vacuo.

Purify the crude residue by flash chromatography to yield the vinyl triflate intermediate.[7]

Part B: Suzuki Cross-Coupling Reaction

Materials:

tert-Butyl 4-((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
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Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium carbonate (Na₂CO₃)

1,4-Dioxane and water (solvent mixture)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, combine the vinyl triflate (1.0 eq), potassium vinyltrifluoroborate (1.5

eq), and sodium carbonate (2.0 eq).

Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

Heat the reaction to reflux (approximately 80-90 °C) and monitor by TLC.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

Purify the crude product by flash column chromatography to obtain tert-butyl 4-
vinylpiperidine-1-carboxylate.[8][9]
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Caption: Overall synthetic workflow for the preparation of tert-butyl 4-vinylpiperidine-1-
carboxylate.
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Caption: Simplified reaction scheme for the Wittig reaction pathway.
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Caption: Simplified scheme for the two-step triflate formation and Suzuki coupling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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